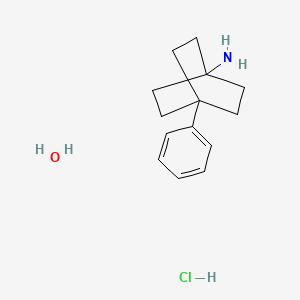

EXP-561 monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EXP-561 monohydrate involves several steps:

Alkylation: Phenylacetone is alkylated with two molecular equivalents of acrylonitrile to give 4-acetyl-4-phenylheptanedinitrile.

Hydrolysis: The terminal nitrile groups are hydrolyzed to form 4-acetyl-4-phenylheptanedioic acid.

Cyclization and Decarboxylation: An intramolecular cyclization followed by decarboxylation yields 4-phenyl-4-acetylcyclohexanone.

Mixed-Aldol Reaction: This compound undergoes an intramolecular mixed-aldol reaction to form 4-hydroxy-1-phenylbicyclo[2.2.2]octan-2-one.

Reduction: The compound is then reduced via the Wolff-Kishner reduction to produce 4-phenylbicyclo[2.2.2]octan-1-ol.

Ritter Reaction: The final step involves a Ritter reaction followed by hydrolysis of the acetamide group to complete the synthesis of EXP-561.

Industrial Production Methods

There is no information available on the industrial production methods for this compound, as it was never marketed and remains an investigational compound .

Chemical Reactions Analysis

Types of Reactions

EXP-561 monohydrate undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form various derivatives.

Reduction: The Wolff-Kishner reduction is used in its synthesis.

Substitution: The Ritter reaction is a key step in its synthesis.

Common Reagents and Conditions

Acrylonitrile: Used in the alkylation step.

Hydrolysis Agents: Used to hydrolyze nitrile groups.

Wolff-Kishner Reduction: Utilized for reducing the intermediate compound.

Ritter Reaction Reagents: Employed in the final step of the synthesis.

Major Products Formed

- 4-acetyl-4-phenylheptanedinitrile

- 4-acetyl-4-phenylheptanedioic acid

- 4-phenyl-4-acetylcyclohexanone

- 4-hydroxy-1-phenylbicyclo[2.2.2]octan-2-one

- 4-phenylbicyclo[2.2.2]octan-1-ol

- This compound

Scientific Research Applications

EXP-561 monohydrate has been studied primarily for its potential as an antidepressant. It acts as an inhibitor of the reuptake of serotonin, dopamine, and norepinephrine . In various experiments, it has shown similar activities to tricyclic antidepressants . it did not induce the adaptive changes typically seen with antidepressants that inhibit amine uptake .

Mechanism of Action

EXP-561 monohydrate inhibits the reuptake of serotonin, dopamine, and norepinephrine, thereby increasing the levels of these neurotransmitters in the synaptic cleft . This action is similar to that of tricyclic antidepressants, although EXP-561 does not induce the same adaptive changes . It shows poor affinity to α1-adrenoceptors .

Comparison with Similar Compounds

Similar Compounds

- Tricyclic Antidepressants : Similar in their mechanism of inhibiting the reuptake of neurotransmitters .

- Selective Serotonin Reuptake Inhibitors (SSRIs) : Also inhibit the reuptake of serotonin but are more selective .

- Monoamine Oxidase Inhibitors (MAOIs) : Increase levels of neurotransmitters by inhibiting their breakdown .

Uniqueness

EXP-561 monohydrate is unique in that it inhibits the reuptake of multiple neurotransmitters (serotonin, dopamine, and norepinephrine) but does not induce the adaptive changes seen with other antidepressants . This differentiates it from tricyclic antidepressants and other similar compounds .

Properties

CAS No. |

16142-83-9 |

|---|---|

Molecular Formula |

C14H22ClNO |

Molecular Weight |

255.78 g/mol |

IUPAC Name |

4-phenylbicyclo[2.2.2]octan-1-amine;hydrate;hydrochloride |

InChI |

InChI=1S/C14H19N.ClH.H2O/c15-14-9-6-13(7-10-14,8-11-14)12-4-2-1-3-5-12;;/h1-5H,6-11,15H2;1H;1H2 |

InChI Key |

NLXFYKZUFJZKCP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2(CCC1(CC2)C3=CC=CC=C3)N.O.Cl |

Related CAS |

10206-89-0 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chloro-4-fluorophenyl)methyl]pyridin-2-amine](/img/structure/B14080247.png)

![(1S)-5,5',6,6',7,7',8,8'-octahydro-3,3'-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B14080250.png)

![Methyl {2-[(4-ethoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate](/img/structure/B14080267.png)

![1-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080302.png)

![3-[3-(4-Chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14080309.png)

![7-Fluoro-1-(3-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080310.png)

![5-Bromo-6-{[(oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole](/img/structure/B14080311.png)